Cas no 2242464-44-2 (BAY 2416964)

BAY 2416964 structure
BAY 2416964 structure
商品名:BAY 2416964
CAS番号:2242464-44-2
MF:C18H18ClN5O3
メガワット:387.8202
CID:4738945
PubChem ID:135303769

BAY 2416964 化学的及び物理的性質

名前と識別子

    • BAY 2416964
    • BCP33103
    • s8995
    • 6-(4-Chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxam
    • (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide
    • BAY2416964
    • 6-(4-Chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide
    • NSC825713
    • D81682
    • CS-0114330
    • Y87V4WXQ4Z
    • BAY-2416964
    • Ilantimod
    • 4-PYRIDAZINECARBOXAMIDE, 6-(4-CHLOROPHENYL)-2,3-DIHYDRO-N-((1S)-2-HYDROXY-1-METHYLETHYL)-2-(1-METHYL-1H-PYRAZOL-4-YL)-3-OXO-
    • 2242464-44-2
    • EX-A4271
    • 6-(4-CHLOROPHENYL)-N-((2S)-1-HYDROXYPROPAN-2-YL)-2-(1-METHYL-1H-PYRAZOL-4-YL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
    • NSC-825713
    • AKOS040732401
    • MS-26422
    • DA-71304
    • BAY-2416964;BAY2416964
    • AC-36538
    • BAY 2416964?
    • HY-135829
    • ilantimod [INN]
    • MFCD32693912
    • 6-(4-Chlorophenyl)-2,3-dihydro-N-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-4-pyridazinecarboxamide
    • SCHEMBL20471217
    • インチ: 1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1
    • InChIKey: YAGSZKAJPHGVOV-NSHDSACASA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C(C(N([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O[H])=O)C(N(C2C([H])=NN(C([H])([H])[H])C=2[H])N=1)=O

計算された属性

  • せいみつぶんしりょう: 387.109817g/mol
  • どういたいしつりょう: 387.109817g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 645
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 99.8
  • ぶんしりょう: 387.8g/mol

BAY 2416964 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-135829-100mg
BAY 2416964
2242464-44-2 99.31%
100mg
¥7900 2024-05-24
MedChemExpress
HY-135829-10mg
BAY 2416964
2242464-44-2 99.31%
10mg
¥1600 2024-05-24
MedChemExpress
HY-135829-10mM*1mLinDMSO
BAY 2416964
2242464-44-2 99.31%
10mM*1mLinDMSO
¥2640 2023-07-26
ChemScence
CS-0114330-50mg
BAY 2416964
2242464-44-2 99.59%
50mg
$616.0 2022-04-27
DC Chemicals
DC39022-10 mM * 1 mL in DMSO
BAY 2416964
2242464-44-2
10mM*1mLinDMSO
$220.0 2023-09-15
S e l l e c k ZHONG GUO
S8995-10mM (1mL in DMSO)
BAY 2416964
2242464-44-2 99.80%
10mM (1mL in DMSO)
¥2694.51 2023-09-15
1PlusChem
1P01JOVW-50mg
(S)-6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide
2242464-44-2 99%
50mg
$597.00 2024-05-25
Aaron
AR01JP48-100mg
(S)-6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide
2242464-44-2 97%
100mg
$480.00 2023-12-14
Aaron
AR01JP48-25mg
(S)-6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide
2242464-44-2 98%
25mg
$197.00 2025-02-12
DC Chemicals
DC39022-250mg
BAY 2416964
2242464-44-2
250mg
$1200.0 2023-09-15

BAY 2416964 関連文献

BAY 2416964に関する追加情報

Comprehensive Overview of BAY 2416964 (CAS No. 2242464-44-2): A Promising Compound in Modern Research

In the rapidly evolving field of pharmaceutical and biochemical research, BAY 2416964 (CAS No. 2242464-44-2) has emerged as a compound of significant interest. This molecule, developed by Bayer, is part of a growing class of investigational agents targeting specific pathways implicated in various diseases. Researchers and industry professionals are increasingly focusing on BAY 2416964 due to its potential therapeutic applications, particularly in oncology and immunology. The compound's unique structure, characterized by its CAS No. 2242464-44-2, offers a promising avenue for drug development, aligning with current trends in precision medicine and targeted therapies.

The scientific community has shown heightened interest in BAY 2416964 as it addresses some of the most pressing challenges in modern medicine. For instance, its mechanism of action is believed to modulate key cellular processes, making it a candidate for treating conditions with high unmet medical needs. Searches for "BAY 2416964 mechanism of action" and "CAS 2242464-44-2 clinical trials" have surged, reflecting the demand for deeper insights into this compound. Additionally, the rise of AI-driven drug discovery has further propelled interest in BAY 2416964, as computational models are increasingly used to predict its efficacy and safety profiles.

From a chemical perspective, BAY 2416964 (CAS No. 2242464-44-2) exhibits properties that make it suitable for further development. Its solubility, stability, and bioavailability are critical factors under investigation, as these attributes directly impact its potential as a therapeutic agent. Researchers are also exploring its pharmacokinetics and pharmacodynamics, with queries like "BAY 2416964 solubility" and "2242464-44-2 bioavailability" frequently appearing in scientific databases. These studies are essential for optimizing formulation strategies and ensuring the compound's effectiveness in vivo.

The therapeutic potential of BAY 2416964 extends beyond its primary indications. Recent studies suggest it may have applications in combination therapies, a hot topic in cancer research. Combining BAY 2416964 with other targeted agents or immunotherapies could enhance treatment outcomes, a hypothesis supported by preclinical data. This aligns with the growing trend of "combination therapy in oncology" and "synergistic drug effects," which dominate current discussions in medical conferences and publications.

Another area of interest is the compound's safety profile. As with any investigational drug, understanding the adverse effects and toxicity of BAY 2416964 is paramount. Searches for "BAY 2416964 side effects" and "CAS 2242464-44-2 toxicity" highlight the need for comprehensive safety assessments. Early-phase clinical trials are expected to provide valuable data on these aspects, ensuring that the benefits outweigh the risks for potential patients.

In conclusion, BAY 2416964 (CAS No. 2242464-44-2) represents a cutting-edge compound with broad implications for future therapeutics. Its development reflects the intersection of innovation, technology, and unmet medical needs, making it a focal point for researchers and clinicians alike. As the scientific community continues to unravel its full potential, BAY 2416964 is poised to become a cornerstone in the next generation of targeted therapies.

おすすめ記事

推奨される供給者
atkchemica
(CAS:2242464-44-2)BAY 2416964
CL5844
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2242464-44-2)BAY 2416964
A947266
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):158.0/266.0/452.0/768.0